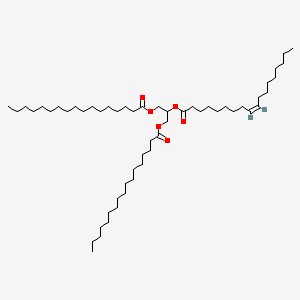

1,3-Diheptadecanoyl-2-oleoyl glycerol

Descripción

Propiedades

IUPAC Name |

1,3-di(heptadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25,28,52H,4-24,26-27,29-51H2,1-3H3/b28-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVPRHCZJFIBIM-FVDSYPCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diheptadecanoyl-2-oleoyl glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diheptadecanoyl-2-oleoyl glycerol is a structured triacylglycerol (TAG) of significant interest in the fields of lipidomics, drug delivery, and material science. As a symmetrical triglyceride, it possesses heptadecanoic acid (C17:0) at the sn-1 and sn-3 positions and an unsaturated oleic acid (C18:1) at the sn-2 position of the glycerol backbone. This specific arrangement of fatty acids imparts unique physicochemical properties that are critical for its application in various research and development settings. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential role in biological signaling pathways.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in both in vitro and in vivo systems. The following table summarizes the key quantitative data for this molecule.

| Property | Value | Source/Method |

| Molecular Formula | C₅₅H₁₀₄O₆ | - |

| Molecular Weight | 861.4 g/mol | [1] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | Estimated to be in the range of 35-45 °C | Based on data for similar symmetric triglycerides |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Predicted logP | > 8 | Computational estimation |

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound is essential for its application. The following sections detail the methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.

-

Instrument Setup:

-

Calibrate the DSC instrument using indium and zinc standards.

-

Use an empty, hermetically sealed aluminum pan as a reference.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature down to -20°C at a rate of 10°C/min to induce crystallization.

-

Hold at -20°C for 30 minutes to ensure complete crystallization.

-

Ramp the temperature up to 80°C at a controlled rate (e.g., 5°C/min).

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the resulting thermogram. The enthalpy of fusion can be calculated from the area under the melting peak.

Analysis of Purity and Composition by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and to separate it from other related triglycerides.

Methodology:

-

Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable organic solvent such as chloroform or a mixture of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Acetonitrile

-

Solvent B: Isopropanol or other non-aqueous solvent.

-

A typical gradient might run from 30% B to 70% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

-

Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram. Identification can be confirmed by comparing the retention time with a known standard or by analyzing the mass spectrum if an MS detector is used.

Structural Elucidation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fatty acid composition of this compound.

Methodology:

-

Sample Introduction and Ionization: The sample, dissolved in an appropriate solvent, is introduced into the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for triglycerides.

-

Mass Analysis:

-

In full scan mode, the instrument will detect the intact molecule, typically as an adduct with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).

-

The molecular weight is confirmed from the mass-to-charge ratio (m/z) of this parent ion.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The parent ion is selected and subjected to collision-induced dissociation (CID).

-

Fragmentation patterns will show the neutral loss of the fatty acid chains, allowing for the identification of heptadecanoic acid and oleic acid. The relative positions of the fatty acids can often be inferred from the fragmentation pattern.

-

Visualization of a Relevant Signaling Pathway

Triglycerides and their metabolic products, such as diacylglycerols (DAGs), are known to be involved in cellular signaling. This compound can be hydrolyzed by lipases to produce 1,3-diheptadecanoylglycerol and oleic acid. Diacylglycerols are key second messengers that can activate Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The following diagram illustrates a simplified workflow for the enzymatic synthesis of a structured triglyceride like this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

The following diagram illustrates the role of diacylglycerol (a potential metabolite of the title compound) in the Protein Kinase C (PKC) signaling pathway.

Caption: Diacylglycerol (DAG) mediated activation of Protein Kinase C (PKC).

Conclusion

This compound is a valuable molecule for research and development in various scientific disciplines. Its well-defined structure provides a unique set of physicochemical properties that can be exploited for applications such as the development of structured lipid-based drug delivery systems. A thorough understanding and precise characterization of its properties, using the experimental methodologies outlined in this guide, are crucial for its effective utilization. Furthermore, its potential to be metabolized into signaling molecules like diacylglycerol highlights its relevance in biological contexts and warrants further investigation.

References

A Technical Guide to 1,3-Diheptadecanoyl-2-oleoyl glycerol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diheptadecanoyl-2-oleoyl glycerol, a structured triacylglycerol (TAG) with significant potential in research and pharmaceutical applications. This document details its chemical and physical properties, outlines methodologies for its synthesis and characterization, and explores its relevance in drug delivery systems and metabolic pathways.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| CAS Number | 869990-15-8 | [1] |

| Molecular Formula | C₅₅H₁₀₄O₆ | |

| Molecular Weight | 861.41 g/mol | [1] |

| Synonyms | 1,3-Heptadecanoin-2-Olein, TG(17:0/18:1/17:0) | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | -20°C | [1] |

| Purity | ≥98% | [1] |

Synthesis of this compound

The synthesis of structured triglycerides such as this compound requires precise control to ensure the correct placement of fatty acids on the glycerol backbone. Enzymatic and chemoenzymatic methods are preferred for their high specificity.[2][3] Below are detailed protocols adapted for the synthesis of this specific molecule.

Experimental Protocol 1: One-Step Enzymatic Acidolysis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol rich in oleic acid at the sn-2 position, such as triolein, with heptadecanoic acid. A 1,3-specific lipase is used to catalyze this reaction.[2][4]

Materials:

-

Triolein (or another high-oleic oil)

-

Heptadecanoic acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

n-Hexane (optional, for solvent-based system)

-

Round-bottom flask

-

Temperature-controlled reactor/stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine triolein and heptadecanoic acid. A molar ratio of heptadecanoic acid to triolein of at least 2:1 is required, with excess fatty acid (up to 12:1) often used to drive the reaction.[2][4] For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.

-

Enzymatic Reaction: Add the immobilized lipase, typically 5-10% by weight of the total substrates.[2][4]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours.[2]

-

Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane for potential reuse.[2]

-

Purification:

-

Molecular Distillation: Subject the crude product to short-path molecular distillation to remove the excess free heptadecanoic acid.[3]

-

Solvent Fractionation: Further purify the product by fractionation with a solvent like acetone to separate the desired structured triglyceride from other reaction byproducts.[4]

-

Experimental Protocol 2: Two-Step Chemoenzymatic Synthesis

This approach first involves the synthesis of 2-oleoyl glycerol (sn-2-monoolein), which is then chemically acylated with heptadecanoic acid at the sn-1 and sn-3 positions.[2][5][6]

Step 1: Enzymatic Synthesis of 2-Oleoyl glycerol

-

Alcoholysis of Triolein: Subject triolein to an alcoholysis reaction with ethanol using an sn-1,3 specific lipase in an organic solvent. This selectively removes the fatty acids from the sn-1 and sn-3 positions.

-

Isolation of 2-Monoolein: Isolate the resulting 2-monoolein from the reaction mixture, often by crystallization.

Step 2: Chemical Acylation

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified 2-oleoyl glycerol in an anhydrous solvent like chloroform.

-

Acylation: Add heptadecanoyl chloride (or heptadecanoic anhydride) and a catalyst/base (e.g., pyridine) to the solution.

-

Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Then, quench the reaction and perform a standard aqueous work-up to isolate the crude product.

-

Purification: Purify the final product using column chromatography or solvent fractionation to achieve high purity.

Characterization and Analytical Methods

The purity and structure of the synthesized this compound must be confirmed using various analytical techniques.[3]

| Technique | Purpose | Protocol Summary |

| High-Performance Liquid Chromatography (HPLC) | To determine the triglyceride profile and quantify the purity of the final product. | Reversed-phase HPLC with a C18 column is typically used. A gradient elution with a mobile phase like acetonitrile and isopropanol allows for the separation of different triglyceride species based on their chain length and degree of unsaturation. Detection can be performed using an Evaporative Light Scattering Detector (ELSD) or UV detector at low wavelengths (e.g., 210 nm).[7][8][9] |

| Gas Chromatography (GC) | To analyze the fatty acid composition of the synthesized triglyceride. | The triglyceride is first transesterified to fatty acid methyl esters (FAMEs) by refluxing with methanolic sodium hydroxide followed by esterification with a reagent like boron trifluoride in methanol. The resulting FAMEs are then analyzed by GC using a capillary column (e.g., a wax-type phase) and a Flame Ionization Detector (FID).[10][11][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the positional distribution of the fatty acids on the glycerol backbone. | Both ¹H and ¹³C NMR are used. ¹H NMR can distinguish protons on the glycerol backbone and olefinic protons of the oleic acid. ¹³C NMR provides detailed information on the carbonyl carbons of the ester groups, which have slightly different chemical shifts depending on their position (sn-1,3 vs. sn-2), confirming the regiochemistry.[13][14][15] |

Applications in Drug Development

Structured triglycerides are increasingly explored as components of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs).[2][16][17] These systems can enhance the oral bioavailability of poorly water-soluble drugs. The specific structure of this compound can influence drug solubility, formulation stability, and in vivo fate.

The use of structured triglycerides can enhance drug absorption through several mechanisms:

-

Improved Solubilization: They can dissolve lipophilic drugs, maintaining them in a solubilized state within the gastrointestinal tract.[18]

-

Lymphatic Transport: Long-chain fatty acids, like those in oleic and heptadecanoic acid, promote the formation of chylomicrons after absorption, which can facilitate the transport of highly lipophilic drugs into the lymphatic system. This pathway avoids first-pass metabolism in the liver, potentially increasing bioavailability.[19]

-

Interaction with Enterocytes: The digestion products (fatty acids and 2-monoacylglycerols) can interact with intestinal cells to enhance drug permeability.

Role in Metabolic Signaling Pathways

While the intact this compound molecule does not directly participate in known signaling pathways, its metabolic products do. In the gastrointestinal tract, dietary triglycerides are hydrolyzed by pancreatic lipase, which is sn-1,3 specific. This process, known as lipolysis, breaks down the triglyceride into free fatty acids and a 2-monoacylglycerol.[20]

For this compound, this digestion yields two molecules of heptadecanoic acid and one molecule of 2-oleoyl glycerol (2-OG). Research has shown that 2-OG is an agonist for G protein-coupled receptor 119 (GPR119), which is expressed on intestinal L-cells.[21] Activation of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1), an important incretin hormone that enhances insulin secretion.[21] This suggests that the specific placement of oleic acid at the sn-2 position is crucial for generating a biologically active signaling molecule upon digestion.[21]

References

- 1. Sapphire North America [sapphire-usa.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youngin.com [youngin.com]

- 8. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 9. aocs.org [aocs.org]

- 10. agilent.com [agilent.com]

- 11. gcms.cz [gcms.cz]

- 12. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 13. Measurement of triglyceride‐rich lipoproteins by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty Acid Composition of Triglycerides [nmr.oxinst.com]

- 15. researchgate.net [researchgate.net]

- 16. Medium-chain triglyceride - Wikipedia [en.wikipedia.org]

- 17. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review [jstage.jst.go.jp]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Structured triglyceride vehicles for oral delivery of halofantrine: examination of intestinal lymphatic transport and bioavailability in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lipolysis - Wikipedia [en.wikipedia.org]

- 21. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,3-Diheptadecanoyl-2-oleoyl glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 1,3-Diheptadecanoyl-2-oleoyl glycerol, a structured triacylglycerol (STAG). While direct literature on the synthesis of this specific molecule is scarce, established methodologies for analogous 1,3-disaturated-2-unsaturated triacylglycerols, such as 1,3-distearoyl-2-oleoylglycerol (SOS), serve as a robust framework. The primary and most effective method for synthesizing such structured lipids with high regioselectivity is enzymatic acidolysis, which will be the central focus of this guide.

Overview of Synthetic Strategies

The synthesis of structured triacylglycerols like this compound requires precise control over the positioning of fatty acids on the glycerol backbone. Chemical methods are generally not suitable for producing such specific isomers, as they lack the necessary regioselectivity.[1] Therefore, enzymatic approaches are the preferred route.

Enzymatic Acidolysis: This is the most widely employed method for producing 1,3-diacyl-2-oleoyl-glycerols.[2][3] The reaction involves the use of a sn-1,3 specific lipase to catalyze the exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol with a desired fatty acid. For the synthesis of this compound, a triacylglycerol rich in oleic acid at the sn-2 position, such as high-oleic sunflower oil or triolein, is reacted with an excess of heptadecanoic acid. The sn-1,3 specific lipase selectively cleaves the fatty acids at the outer positions of the glycerol backbone, which are then replaced by heptadecanoic acid.

Chemoenzymatic Synthesis: This two-step approach offers an alternative route. It first involves the synthesis of 2-oleoyl-glycerol (2-monoolein), which is then chemically acylated with heptadecanoic acid at the sn-1 and sn-3 positions.[4]

This guide will focus on the enzymatic acidolysis approach due to its efficiency and high selectivity.

Enzymatic Acidolysis Workflow

The overall workflow for the synthesis of this compound via enzymatic acidolysis involves several key stages, from substrate preparation to final product purification and analysis.

References

A Technical Guide to the Biological Significance of Specific Triglyceride Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Fatty Acid Composition

Triglycerides (TGs), or triacylglycerols (TAGs), are the primary constituents of dietary fats and the main form of energy storage in most living organisms.[1][2][3] A TG molecule consists of a glycerol backbone esterified to three fatty acids.[2][4] While the fatty acid composition of TGs has long been a focus of nutritional and metabolic research, it is now clear that the specific positioning of these fatty acids on the glycerol backbone creates distinct isomers with profound and differential biological effects.[5][6]

The three positions on the glycerol backbone are stereospecifically numbered as sn-1, sn-2, and sn-3.[2] The arrangement of different fatty acids on these positions gives rise to isomers:

-

Regioisomers: Molecules with the same fatty acids but attached to different sn-positions. For example, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) are regioisomers.

-

Enantiomers: Chiral TGs that are non-superimposable mirror images of each other, occurring when the fatty acids at the sn-1 and sn-3 positions are different (e.g., sn-OPL and sn-LPO).

This guide delves into the stereospecific nature of triglyceride metabolism, exploring how enzymatic selectivity during synthesis and catabolism dictates the biological fate of TG isomers and their subsequent impact on physiological and pathophysiological processes. Understanding this structural nuance is critical for developing novel therapeutics and functional foods.[1][7]

Stereospecificity in Triglyceride Biosynthesis

The specific structure of a triglyceride is not random; it is determined during its biosynthesis in the final, committed step catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes.[3][8] There are two primary DGAT enzymes, DGAT1 and DGAT2, which esterify a fatty acyl-CoA to a diacylglycerol (DAG) to form a TG.[3][8] While both enzymes perform the same function, they have distinct protein sequences, substrate specificities, and cellular locations, which contributes to the synthesis of specific TG isomers.[3]

The primary pathway for TG synthesis is the glycerol-3-phosphate pathway, which generates a DAG precursor for the final acylation step by DGAT.[3][] The specificity of the acyltransferases in the preceding steps, along with the final DGAT-catalyzed reaction, results in the non-random distribution of fatty acids observed in natural fats. For instance, in many animal fats, saturated fatty acids are typically found at the sn-1 position, while unsaturated fatty acids are at the sn-2 position.[10]

Differential Digestion and Absorption

The biological significance of TG isomers is most apparent during digestion. Pancreatic lipase, the primary enzyme for TG hydrolysis in the small intestine, exhibits strong regiospecificity, preferentially hydrolyzing fatty acids from the sn-1 and sn-3 positions.[10][11] This results in the formation of two free fatty acids (FFAs) and a 2-monoacylglycerol (2-MAG).[10]

The fatty acid at the sn-2 position is largely conserved during digestion and is absorbed intact as 2-MAG.[11][12] In contrast, the FFAs cleaved from the sn-1 and sn-3 positions are absorbed separately. This differential processing has significant nutritional implications:

-

Enhanced Absorption: Fatty acids are better absorbed when positioned at the sn-2 position.[10] For example, long-chain saturated fatty acids like palmitic acid are poorly absorbed as FFAs because they can form insoluble calcium soaps in the gut, leading to excretion.[13] However, when palmitic acid is at the sn-2 position (as in human milk fat), it is efficiently absorbed as 2-palmitoyl-glycerol.[5]

-

Metabolic Fate: Once inside the enterocyte, the absorbed 2-MAGs and FFAs are re-esterified back into TGs before being packaged into chylomicrons for transport. The stereospecific structure of the dietary TG partially dictates the structure of the newly synthesized TGs, influencing the composition of circulating lipids.[6]

Metabolic Fate and Pathophysiological Impact

The specific structure of circulating and stored TGs influences cellular metabolism and signaling, contributing to either health or disease.[1][14] Adipose triglyceride lipase (ATGL), the rate-limiting enzyme for the mobilization of stored fat, shows a strong preference for hydrolyzing fatty acid esters at the sn-2 position, with selectivity broadening to the sn-1 position upon stimulation.[15][16] The resulting DAG isomers have different fates; for example, sn-1,3 DAG is the preferred substrate for subsequent hydrolysis by hormone-sensitive lipase (HSL), while other isomers may not directly enter phospholipid synthesis pathways without prior isomerization.[16]

The isomeric form of TGs has been linked to various metabolic conditions:

-

Cardiovascular Disease: Elevated plasma TGs are a known risk factor for cardiovascular disease.[4][17] Specific TG species, such as those containing saturated fatty acids, are more strongly associated with insulin resistance and an atherogenic lipid profile.[17][18]

-

Metabolic Syndrome: The formation of what is termed a "palmitic mode" of metabolism, influenced by the position of palmitic acid in TGs, is associated with the pathogenesis of metabolic syndrome, obesity, and non-alcoholic fatty liver disease.[18] Switching the positions of palmitoyl and oleoyl groups in a TG can lead to differential rates of body weight gain.[10]

Table 1: Summary of Lipase Stereospecificity

| Enzyme | Source | Substrate | Primary Position(s) Cleaved | Enantiomeric Excess (%) | Reference(s) |

| Gastric Lipase | Human | Trioctanoin | sn-3 | 54% | [19][20] |

| Triolein | sn-3 | 74% | [19][20] | ||

| Pancreatic Lipase | Porcine | Trioctanoin/Triolein | sn-1, sn-3 | 3-8% (low specificity) | [19][20] |

| Adipose Triglyceride Lipase (ATGL) | Murine | TAGs | sn-2 (basal), sn-1 (stimulated) | Not reported | [15][16] |

| Pseudomonas fluorescens Lipase | Microbial | TAGs | sn-1 | Not reported | [21] |

Experimental Protocols

Analyzing TG isomers is challenging due to their similar physicochemical properties.[22] A combination of chromatographic separation and stereospecific enzymatic hydrolysis is typically required.

Protocol: Separation of Triglyceride Regioisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating TG isomers. Silver-ion HPLC (Ag-HPLC) is particularly powerful for separating isomers based on the number and position of double bonds, while non-aqueous reversed-phase HPLC (NARP-HPLC) separates based on the equivalent carbon number (ECN).[5][23][24]

Objective: To separate TG regioisomers (e.g., POP vs. PPO) from a lipid extract.

Methodology: Multi-Dimensional HPLC [23][25]

-

Sample Preparation: Dissolve the lipid sample (1-10 mg/mL) in hexane or a similar non-polar solvent. Filter through a 0.2 µm PTFE syringe filter.

-

First Dimension (NARP-HPLC):

-

Second Dimension (Silver-Ion HPLC):

-

Column: A silica-based column loaded with silver ions (Ag+).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone, acetonitrile).[23]

-

Principle: The collected fractions from the first dimension are injected. Silver ions form reversible π-complexes with the double bonds of unsaturated fatty acids. The strength of this interaction depends on the number and position of the double bonds, allowing for the separation of regioisomers.[23][25]

-

-

Detection:

Protocol: Stereospecific Analysis of Fatty Acid Positioning

This protocol, based on the principles established by Brockerhoff, determines the fatty acid composition at each of the sn-1, sn-2, and sn-3 positions.[26][27][28]

Objective: To determine the complete stereospecific structure of a given TG population.

Methodology:

-

Total Fatty Acid Analysis: Transesterify an aliquot of the original TG sample to fatty acid methyl esters (FAMEs) and analyze by Gas Chromatography (GC) to get the overall fatty acid composition.

-

Determine sn-2 Position:

-

Hydrolyze the TG sample with pancreatic lipase, which is sn-1,3 specific.

-

Isolate the resulting 2-MAGs using Thin-Layer Chromatography (TLC).

-

Transesterify the isolated 2-MAGs to FAMEs and analyze by GC. This gives the fatty acid composition of the sn-2 position.

-

-

Determine sn-1 and sn-3 Positions (Brockerhoff Method):

-

Perform a partial hydrolysis of the TG using a Grignard reagent (e.g., methyl magnesium bromide) to generate a mixture of diglycerides.[27]

-

Isolate the α,β-diglycerides (sn-1,2 and sn-2,3 isomers).

-

Convert the diglycerides to phosphatidyl-phenol derivatives. This creates a racemic mixture of phospholipids.

-

Treat the mixture with phospholipase A2. This enzyme specifically hydrolyzes the fatty acid from the sn-2 position of the "natural" sn-1,2-diacyl-glycerophosphatide, leaving the sn-2,3 isomer untouched.[26][28]

-

The products are: free fatty acids (from the original sn-2 position), a lysophosphatide (containing the fatty acid from the original sn-1 position), and the unchanged phosphatide (containing fatty acids from the original sn-2 and sn-3 positions).

-

Isolate the lysophosphatide, transesterify, and analyze by GC to determine the sn-1 composition.

-

-

Calculation: The fatty acid composition of the sn-3 position can be calculated by subtracting the compositions of the sn-1 and sn-2 positions from the total fatty acid composition.[26]

Conclusion and Future Directions

The biological significance of triglyceride isomers is a rapidly advancing field. It is no longer sufficient to consider dietary fat solely in terms of its overall fatty acid profile.[6] The stereospecific structure of triglycerides profoundly influences their digestion, absorption, metabolic processing, and ultimate impact on cellular function and health.[5][6][10] Lipases and acyltransferases act as molecular sculptors, demonstrating remarkable selectivity that underscores the importance of TG structure.[3][15][19]

For researchers and drug development professionals, this understanding opens new avenues for intervention. The design of "structured lipids"—triglycerides with specific fatty acids at desired sn-positions—holds therapeutic potential for managing metabolic disorders, improving nutrient delivery, and developing specialized medical foods.[7][29] Future research will benefit from advances in lipidomic analytical techniques, such as combined liquid chromatography, ion mobility spectrometry, and mass spectrometry, which promise to further unravel the complex interplay between TG structure and biological function.[30] A deeper comprehension of the enzymatic machinery governing TG metabolism will be paramount in harnessing the therapeutic potential of specific triglyceride isomers.

References

- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triglyceride - Wikipedia [en.wikipedia.org]

- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 5. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]

- 6. The effects of glyceride structure on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic effects of structured triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. trace.tennessee.edu [trace.tennessee.edu]

- 11. Sn1,3 Regiospecificity of DHA (22:6ω-3) of Plant Origin (DHA-Canola®) Facilitates Its Preferential Tissue Incorporation in Rats Compared to sn2 DHA in Algal Oil at Low Dietary Inclusion Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. portlandpress.com [portlandpress.com]

- 18. [The positional isomers of triglycerides in oils, fats and apoB-100 lipoproteins: palmitic and oleic modes of metabolism of fatty acids-substrates for energy acquiring] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stereoselectivity of lipases. II. Stereoselective hydrolysis of triglycerides by gastric and pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. aocs.org [aocs.org]

- 29. media.neliti.com [media.neliti.com]

- 30. scispace.com [scispace.com]

The Metabolic Journey of 1,3-Diheptadecanoyl-2-oleoyl glycerol: A Technical Guide for Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid metabolism, the ability to trace the fate of dietary fats is paramount to understanding health and disease. 1,3-Diheptadecanoyl-2-oleoyl glycerol, a structured triacylglycerol (TAG) with the notation 17:0/18:1/17:0, serves as a powerful tool for such investigations. This synthetic TAG is uniquely designed with two odd-chain saturated fatty acids, heptadecanoic acid (17:0), at the sn-1 and sn-3 positions, and a common monounsaturated fatty acid, oleic acid (18:1), at the sn-2 position. The odd-numbered carbon chains of heptadecanoic acid are minimally synthesized endogenously in most mammals, making them excellent tracers to follow the path of dietary lipids through digestion, absorption, and tissue incorporation. This technical guide provides an in-depth overview of the application of this compound in lipid metabolism studies, complete with experimental protocols and data presentation.

The Rationale for Using this compound as a Tracer

The strategic placement of heptadecanoic acid at the sn-1 and sn-3 positions is crucial. During digestion, pancreatic lipase specifically hydrolyzes the ester bonds at these positions, releasing free heptadecanoic acid and 2-oleoyl-glycerol. This allows for the distinct tracking of these two components. The released 17:0 fatty acids can be traced into various lipid pools, providing insights into fatty acid uptake, storage, and utilization in different tissues. The 2-oleoyl-glycerol backbone is readily absorbed and can be re-esterified into new TAGs and other glycerolipids, offering a window into postprandial lipid remodeling.

Metabolic Fate and Signaling

Following oral administration, this compound undergoes a series of metabolic transformations. The released heptadecanoic acid can be found incorporated into various lipid classes within different tissues, serving as a biomarker for the intake of the tracer.[1] Studies have shown that odd-chain fatty acids like 17:0 are associated with certain metabolic effects and can be used to track dietary fat intake.[2][3][4] The other key metabolite, 2-oleoyl glycerol, is known to be a signaling molecule. For instance, it can activate G protein-coupled receptor 119 (GPR119), which is involved in the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6] Diacylglycerols, in general, are central to various signaling pathways, including the activation of protein kinase C (PKC) isoforms, which play roles in insulin signaling and other cellular processes.[7][8]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a study utilizing this compound to trace dietary fat metabolism in a murine model. These tables are for illustrative purposes to demonstrate how such data can be structured.

Table 1: Heptadecanoic Acid (17:0) Incorporation into Tissue Lipids

| Tissue | Total Lipids (% of Total Fatty Acids) | Triacylglycerols (nmol/mg tissue) | Phospholipids (nmol/mg tissue) |

| Liver | 2.5 ± 0.5 | 15.2 ± 3.1 | 1.8 ± 0.4 |

| Adipose Tissue | 8.1 ± 1.2 | 45.7 ± 8.9 | 0.9 ± 0.2 |

| Skeletal Muscle | 1.8 ± 0.3 | 5.4 ± 1.1 | 1.2 ± 0.3 |

| Heart | 1.5 ± 0.2 | 4.1 ± 0.9 | 1.5 ± 0.4 |

| Plasma | 3.2 ± 0.6 | 8.9 ± 1.7 | 2.5 ± 0.5 |

Data are presented as mean ± standard deviation. Samples were collected 6 hours post-gavage.

Table 2: Plasma GLP-1 Levels Following Administration

| Treatment Group | Fasting GLP-1 (pM) | 2-hour Post-prandial GLP-1 (pM) |

| Vehicle Control (Olive Oil) | 5.2 ± 1.1 | 10.5 ± 2.3 |

| This compound | 5.5 ± 1.3 | 18.2 ± 3.9* |

p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Animal Dosing via Oral Gavage

This protocol describes the oral administration of this compound to mice.

Materials:

-

This compound

-

Vehicle (e.g., olive oil or a suitable emulsifier)

-

Mice (e.g., C57BL/6, fasted for 4-6 hours)

-

Animal scale

-

Gavage needles (20-22 gauge, with a ball tip)[9]

-

1 mL syringes

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. A typical dose might be 10 µL/g body weight.[10]

-

Animal Handling: Weigh the mouse to determine the exact volume of the dosing solution.[9] Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.[11]

-

Gavage Administration: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[12] Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[9]

-

Dosing: Once the needle is in the correct position, slowly administer the lipid solution.[11]

-

Post-Dosing Monitoring: After administration, carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[11]

Protocol 2: Tissue Collection and Lipid Extraction

This protocol outlines the collection of tissues and subsequent extraction of lipids for analysis.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Liquid nitrogen

-

Homogenizer

-

Chloroform, Methanol, Water (for Folch extraction)[13]

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Tissue Collection: At the desired time point post-gavage, anesthetize the mouse and collect blood via cardiac puncture. Perfuse the tissues with saline to remove remaining blood. Excise the liver, adipose tissue, skeletal muscle, and heart, and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

-

Lipid Extraction (Folch Method):

-

Weigh a portion of the frozen tissue (e.g., 50-100 mg) and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol.[13]

-

Add water to the homogenate to induce phase separation.

-

Vortex the mixture and then centrifuge to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in a suitable solvent for downstream analysis.

-

Protocol 3: Quantification of Heptadecanoic Acid (17:0) by GC-MS

This protocol details the analysis of fatty acid composition with a focus on quantifying the 17:0 tracer.

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Fatty acid methyl ester (FAME) standards (including a 17:0 standard)

-

Internal standard (e.g., C19:0 or C21:0)

-

Boron trifluoride-methanol solution or other methylation reagents[14]

-

Hexane

Procedure:

-

Transesterification to FAMEs: Add the methylation reagent (e.g., 14% BF3-methanol) to the dried lipid extract. Add the internal standard. Heat the mixture to convert fatty acids to their methyl esters.[14]

-

Extraction of FAMEs: After cooling, add hexane and water to extract the FAMEs into the hexane layer.

-

GC-MS Analysis: Inject the hexane extract containing the FAMEs into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.

-

Quantification: Quantify the amount of 17:0 by comparing its peak area to that of the known concentration of the internal standard and a standard curve generated with the 17:0 FAME standard.

Signaling Pathways and Experimental Workflows

The metabolic products of this compound can influence key signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and the experimental workflow.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins | PLOS One [journals.plos.org]

- 5. Metabolic origin and bioactive properties of odd and branched-chain fatty acids in ruminants’ milk. Review [scielo.org.mx]

- 6. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. ouv.vt.edu [ouv.vt.edu]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. benchchem.com [benchchem.com]

- 14. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

Solubility Profile of 1,3-Diheptadecanoyl-2-oleoyl Glycerol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diheptadecanoyl-2-oleoyl glycerol is a mixed-acid triglyceride composed of a glycerol backbone esterified with two heptadecanoic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The unique asymmetrical structure and the presence of both saturated (heptadecanoic) and unsaturated (oleic) fatty acids influence its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this triglyceride is critical for a range of applications, from purification and crystallization to its use as an excipient in pharmaceutical formulations, particularly in lipid-based drug delivery systems.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages solubility data from structurally analogous triglycerides, such as those containing C16 and C18 fatty acids, to provide a predictive understanding. This guide also details established experimental protocols for solubility determination and presents a logical workflow for these procedures.

Core Concept: Triglyceride Solubility

The solubility of triglycerides is primarily governed by the "like dissolves like" principle. As nonpolar lipids, they exhibit greater solubility in nonpolar organic solvents due to favorable van der Waals interactions. The long hydrocarbon chains of the fatty acid moieties contribute significantly to their nonpolar character. The presence of an unsaturated fatty acid, such as oleic acid, can slightly increase polarity and influence crystal packing, which may affect solubility compared to fully saturated triglycerides. Generally, the solubility of triglycerides in organic solvents tends to increase with temperature.

Quantitative and Qualitative Solubility Data for Structurally Similar Triglycerides

The following table summarizes the available solubility data for triglycerides that are structurally similar to this compound. This information can be used as a proxy to estimate the solubility of the target compound and to guide solvent selection for experimental work.

| Compound Name | Acyl Chains | Solvent | Temperature (°C) | Solubility | Data Type |

| 1,3-Dipalmitoyl-2-oleoyl glycerol | (16:0/18:1/16:0) | Dimethylformamide (DMF) | Not Specified | 2 mg/mL | Quantitative |

| Ethanol | Not Specified | 2 mg/mL | Quantitative | ||

| Dimethyl sulfoxide (DMSO) | Not Specified | Partially soluble | Qualitative | ||

| 1,3-Distearoyl-2-oleoyl glycerol | (18:0/18:1/18:0) | Chloroform | Not Specified | 10 mg/mL | Quantitative |

| Tripalmitin | (16:0/16:0/16:0) | Chloroform | Not Specified | Soluble | Qualitative |

| Diethyl Ether | Not Specified | Soluble | Qualitative | ||

| n-Hexane | Not Specified | Slightly soluble | Qualitative | ||

| Ethanol | Hot | Soluble | Qualitative | ||

| Ethanol | Not Specified | Very low solubility | Qualitative | ||

| Tristearin | (18:0/18:0/18:0) | Chloroform | Not Specified | 100 mg/mL | Quantitative |

| Benzene | Not Specified | Soluble | Qualitative | ||

| Acetone | Not Specified | Very Soluble | Qualitative | ||

| Ethanol | Hot | Soluble | Qualitative | ||

| Ethanol | Cold | Insoluble | Qualitative | ||

| Triolein | (18:1/18:1/18:1) | Chloroform | Not Specified | Soluble (100 mg/mL) | Quantitative |

| Ether | Not Specified | Soluble | Qualitative | ||

| Carbon Tetrachloride | Not Specified | Soluble | Qualitative | ||

| Ethanol | Not Specified | Slightly soluble | Qualitative |

Note: The qualitative descriptors (e.g., "Soluble," "Slightly soluble") are as reported in the source literature and may vary in their precise quantitative meaning.

Experimental Protocols

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for commonly employed experiments in lipid solubility studies.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a standard and widely accepted method for determining the thermodynamic solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) of analytical grade

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Sealed vials (e.g., glass with PTFE-lined caps)

-

Centrifuge

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Apparatus for quantitative analysis (e.g., HPLC-UV, GC-FID, or gravimetric analysis)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solute in consecutive measurements remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the undissolved solid to settle. For more complete separation, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a solvent-compatible membrane filter to remove any remaining solid microparticles.

-

Quantitative Analysis: Accurately dilute the filtered solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, GC, or by evaporating the solvent and weighing the residue as described in the gravimetric method below).

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound at that specific temperature.

Gravimetric Method for Solubility Determination

Materials and Equipment:

-

Same as the Shake-Flask Method

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-5 of the Equilibrium Solubility Determination (Shake-Flask Method).

-

Sample Dispensing: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the triglyceride. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Drying to a Constant Weight: Continue drying until all the solvent has been removed and the weight of the dish with the residue is constant between consecutive weighings.

-

Calculation:

-

Weight of the residue = (Weight of the dish + residue) - (Weight of the empty dish)

-

Solubility (in g/L or mg/mL) = Weight of the residue / Volume of the solution pipetted

-

Mandatory Visualization

Caption: Experimental workflow for determining triglyceride solubility.

Conclusion

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,3-Diheptadecanoyl-2-oleoyl glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are fundamental components of fats and oils, playing a crucial role in energy storage within biological systems.[1][2] The intricate structural diversity of TAGs, stemming from the variety of fatty acids and their specific placements on the glycerol backbone, poses a considerable analytical challenge.[3][4] Mass spectrometry (MS) has become an indispensable technology for the in-depth structural analysis and quantification of TAGs, valued for its high sensitivity and specificity.[2][5] Advanced soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), when combined with tandem mass spectrometry (MS/MS), facilitate the identification of numerous TAG molecules in a single analytical run.[1][5] This analytical power is vital across various scientific disciplines, including food science for ensuring quality and detecting adulteration, and in biomedical research for elucidating the roles of different TAG species in metabolic diseases.[4][5]

This document provides detailed application notes and protocols for the mass spectrometry analysis of a specific mixed-acid triacylglycerol, 1,3-Diheptadecanoyl-2-oleoyl glycerol. This TAG consists of a glycerol backbone esterified with two heptadecanoic acid (17:0) moieties at the sn-1 and sn-3 positions and one oleic acid (18:1) moiety at the sn-2 position.

Principle of Mass Spectrometry for TAG Analysis

The mass spectrometric analysis of neutral molecules like TAGs involves three primary stages: ionization, mass analysis, and fragmentation.[1]

-

Ionization: Since TAGs are neutral, they must be ionized to be analyzed by a mass spectrometer. This is typically achieved by forming adduct ions.[6][7] Common adducts include ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[8][9] The choice of the adducting agent can significantly influence the fragmentation pattern and the resulting structural information.[9] ESI is a widely utilized soft ionization technique for generating these adduct ions with minimal in-source fragmentation.[7][8]

-

Mass Analysis: Following ionization, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. High-resolution mass spectrometers are often employed for accurate mass measurements, which aids in determining the elemental composition of the detected ions.[3]

-

Fragmentation (Tandem MS/MS): To elucidate the structure, particularly the fatty acid composition and their positions on the glycerol backbone, the precursor ion of interest is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID).[7] The resulting product ions provide characteristic neutral losses of the constituent fatty acids, allowing for their identification.[7][10] The relative intensities of the fragment ions can help in determining the regiospecificity of the fatty acids.[9]

Experimental Protocols

Protocol 1: Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 2:1 (v/v) mixture of chloroform and methanol.

-

Working Solution for ESI-MS: For analysis, dilute the stock solution to a final concentration of 10 µg/mL in methanol or a mixture of acetonitrile and isopropanol containing an appropriate additive to promote adduct formation.

-

For [M+NH₄]⁺ adducts , use 10 mM ammonium acetate in the final solvent.

-

For [M+Na]⁺ adducts , use 1 mM sodium acetate in the final solvent.

-

For [M+Li]⁺ adducts , use 1 mM lithium acetate in the final solvent.

-

-

Internal Standard: For quantitative analysis, it is recommended to add a non-endogenous triacylglycerol internal standard, such as a stable isotope-labeled TAG or a TAG with odd-chain fatty acids not present in the sample, at a known concentration prior to sample preparation.[3][11]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography is often coupled with mass spectrometry to separate different lipid species within a complex mixture, reducing ion suppression and aiding in identification.[3][6]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or C30 reversed-phase column is commonly used for TAG analysis.[3][9]

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium acetate.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.

-

Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic TAGs.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.

-

Injection Volume: 1-5 µL.

Protocol 3: Mass Spectrometry Detection and Fragmentation

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) capable of MS/MS analysis.[12]

-

Source Conditions:

-

MS Scan Mode:

-

Full Scan MS: Acquire data in full scan mode to identify the m/z of the precursor adduct ion of this compound.

-

Product Ion Scan (MS/MS): Perform a product ion scan on the selected precursor ion to generate a fragmentation spectrum. The collision energy should be optimized to achieve sufficient fragmentation, typically in the range of 20-40 eV.[13]

-

Data Presentation

The expected quantitative data for the mass spectrometry analysis of this compound is summarized in the table below. The molecular formula is C₅₅H₁₀₄O₆, and the molecular weight is 861.49 g/mol .

| Ion Type | Precursor Ion (m/z) | Fatty Acid Neutral Loss | Fragment Ion (m/z) | Description |

| [M+NH₄]⁺ | 879.8 | Heptadecanoic Acid (C₁₇H₃₄O₂) | 608.5 | [M+NH₄ - C₁₇H₃₄O₂]⁺ |

| Oleic Acid (C₁₈H₃₄O₂) | 594.5 | [M+NH₄ - C₁₈H₃₄O₂]⁺ | ||

| [M+Na]⁺ | 884.8 | Heptadecanoic Acid (C₁₇H₃₄O₂) | 614.5 | [M+Na - C₁₇H₃₄O₂]⁺ |

| Oleic Acid (C₁₈H₃₄O₂) | 600.5 | [M+Na - C₁₈H₃₄O₂]⁺ | ||

| [M+Li]⁺ | 868.8 | Heptadecanoic Acid (C₁₇H₃₄O₂) | 598.5 | [M+Li - C₁₇H₃₄O₂]⁺ |

| Oleic Acid (C₁₈H₃₄O₂) | 584.5 | [M+Li - C₁₈H₃₄O₂]⁺ |

Note: The relative abundance of the fragment ions can provide information on the position of the fatty acids. Generally, the neutral loss of fatty acids from the sn-1 and sn-3 positions is more favorable, leading to more intense corresponding fragment ions compared to the loss from the sn-2 position.[9]

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Fragmentation Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utupub.fi [utupub.fi]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for 1,3-Diheptadecanoyl-2-oleoyl glycerol quantification

An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantification of 1,3-Diheptadecanoyl-2-oleoyl glycerol, a specific triglyceride of interest in various research and development sectors. This method is particularly relevant for researchers, scientists, and professionals involved in drug development where precise quantification of lipid excipients is crucial.

Application Notes

The developed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This approach is well-suited for the analysis of triglycerides like this compound, which lack a strong UV chromophore, making detection by UV-Vis challenging. The separation is achieved on a C18 stationary phase, which separates triglycerides based on their hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and isopropanol allows for the effective separation of the target analyte from other lipid species.

The ELSD detector provides a more uniform response for different triglycerides compared to UV detection, as its principle is based on the light scattered by analyte particles after the evaporation of the mobile phase.[1] This characteristic is advantageous when analyzing complex lipid mixtures.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, and column oven.[1]

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Solvents: HPLC-grade acetonitrile, isopropanol, and hexane.

-

Standard: Certified reference standard of this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

-

Accurately weigh approximately 50 mg of the sample containing this compound into a 10 mL volumetric flask.

-

Dissolve the sample in hexane and make up to the mark.[1]

-

Dilute this stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 80:20 v/v) to a final concentration of approximately 1 mg/mL.[1]

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

Chromatographic Conditions

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

ELSD Settings:

-

Nebulizer Temperature: 30°C

-

Evaporator Temperature: 50°C

-

Gas Flow Rate: 1.5 L/min

-

Calibration and Quantification

-

Prepare a stock solution of the this compound standard in hexane at a concentration of 1 mg/mL.[1]

-

Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.[1]

-

Inject each standard in triplicate and plot the peak area versus the concentration.[1]

-

Perform a linear regression analysis to determine the linearity (R²) of the method.[1]

-

The concentration of this compound in the sample can be calculated from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound, based on typical performance for triglyceride and diglyceride analysis.

| Parameter | Expected Value/Range | Reference |

| Linearity (R²) | ≥ 0.998 | [1][3] |

| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL | [2] |

| Limit of Quantification (LOQ) | 0.6 - 1.9 µg/mL | [2] |

Note: Specific values may vary depending on the exact instrumentation and conditions used.

Experimental Workflow Diagram

Caption: Experimental workflow for HPLC-ELSD analysis of this compound.

References

Application Note: Elucidating the Structure of 1,3-Diheptadecanoyl-2-oleoyl Glycerol via Tandem Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacylglycerols (TAGs) are a major class of lipids integral to energy storage and various metabolic processes. The precise structural characterization of individual TAG species is crucial for understanding their biological functions and for applications in food science and drug development. This application note details the fragmentation pattern of a specific mixed-acid triacylglycerol, 1,3-diheptadecanoyl-2-oleoyl glycerol, using tandem mass spectrometry (MS/MS). We provide a comprehensive overview of the expected fragmentation pathways, quantitative data on the characteristic ions, and a detailed experimental protocol for its analysis.

Introduction

This compound is a triacylglycerol composed of a glycerol backbone esterified with two heptadecanoic acid (C17:0) moieties at the sn-1 and sn-3 positions, and one oleic acid (C18:1) moiety at the sn-2 position. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation of such complex lipids.[1][2] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, it is possible to determine the fatty acid composition and their positional distribution on the glycerol backbone. This information is critical for the unambiguous identification and quantification of this lipid species in complex biological matrices.

Molecular Profile of this compound

-

Chemical Formula: C₅₅H₁₀₄O₆

-

Molecular Weight: 889.4 g/mol

-

Structure: A glycerol backbone with heptadecanoic acid (17:0) at the sn-1 and sn-3 positions and oleic acid (18:1) at the sn-2 position.

Mass Spectrometry Analysis and Fragmentation Pattern

The analysis of neutral lipids like triacylglycerols is commonly performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically forms adduct ions, such as [M+NH₄]⁺ or [M+Li]⁺, with minimal in-source fragmentation.[2] To obtain detailed structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).[2]

Upon CID, the primary fragmentation pathway for triacylglycerols is the neutral loss of their constituent fatty acids, resulting in the formation of diacylglycerol-like fragment ions.[2][3] The relative abundance of these fragment ions can provide insights into the positions of the fatty acids on the glycerol backbone.

Positive Ion Mode Fragmentation ([M+NH₄]⁺):

The ammonium adduct ([M+NH₄]⁺) of this compound is a common precursor ion in ESI-MS. Its fragmentation yields characteristic product ions corresponding to the loss of each fatty acid.

| Precursor Ion (m/z) | Description |

| 907.4 | [M+NH₄]⁺ of this compound |

| Product Ion (m/z) | Neutral Loss | Description |

| 619.5 | Neutral loss of heptadecanoic acid and ammonia (C₁₇H₃₄O₂ + NH₃) | Diacylglycerol-like fragment ion containing one heptadecanoic acid and one oleic acid. This loss occurs from either the sn-1 or sn-3 position. |

| 603.5 | Neutral loss of oleic acid and ammonia (C₁₈H₃₄O₂ + NH₃) | Diacylglycerol-like fragment ion containing two heptadecanoic acid moieties. This loss occurs from the sn-2 position. |

| 271.3 | Acylium ion of heptadecanoic acid ([C₁₇H₃₃O]⁺). | |

| 265.3 | Acylium ion of oleic acid ([C₁₈H₃₃O]⁺). |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocols

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from biological samples.[4]

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Sample (e.g., cell pellet, tissue homogenate)

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

Protocol:

-

To a glass centrifuge tube containing the sample, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Add deionized water to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v).

-

Vortex again for 1 minute and then centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v with 10 mM ammonium acetate).

Mass Spectrometry Analysis

Instrumentation:

-

A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.[4]

Parameters:

-

Ionization Mode: Positive ESI

-

Infusion Solvent: Methanol/chloroform (1:1, v/v) containing 10 mM ammonium acetate.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Collision Gas: Argon

-

Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 20-40 eV.

Acquisition:

-

Acquire a full scan MS spectrum to identify the [M+NH₄]⁺ precursor ion of this compound (m/z 907.4).

-

Perform a product ion scan (MS/MS) on the selected precursor ion to obtain the fragmentation spectrum.

Visualization of Fragmentation and Workflow

Caption: Fragmentation of this compound.

Caption: Experimental workflow for TAG analysis.

Conclusion

Tandem mass spectrometry provides a robust and sensitive method for the structural characterization of triacylglycerols such as this compound. By analyzing the specific neutral losses and the resulting fragment ions, researchers can confidently identify and differentiate this lipid isomer from others in complex mixtures. The protocols and fragmentation data presented in this application note serve as a valuable resource for scientists and professionals in lipidomics and related fields.

References

- 1. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for the Use of 1,3-Diheptadecanoyl-2-oleoyl glycerol as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1,3-Diheptadecanoyl-2-oleoyl glycerol (TG(17:0/18:1/17:0)) as an internal standard for the accurate quantification of triglycerides (TGs) in various biological samples using liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Rationale for an Odd-Chain Triglyceride Internal Standard

Accurate quantification of lipids is crucial for understanding disease mechanisms and for the development of new therapeutics. In mass spectrometry-based lipidomics, internal standards are essential to correct for variations that can occur during sample preparation, extraction, and analysis, ensuring the reliability and accuracy of the results.[1]

An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer.[1] For the analysis of triglycerides, which are predominantly composed of even-chain fatty acids in biological systems, triglycerides containing odd-chain fatty acids, such as this compound, serve as excellent internal standards.[2] Since they are not naturally abundant in most mammalian samples, their signal does not interfere with the endogenous lipids being measured.[2]

Principle of the Method

A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to lipid extraction. During LC-MS analysis, the signal intensity of the internal standard is used to normalize the signal intensities of the endogenous triglycerides. By comparing the analyte-to-internal standard peak area ratio to a calibration curve generated with known concentrations of triglyceride standards, the absolute concentration of the target triglycerides in the original sample can be determined.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard for triglyceride quantification. Optimization may be required for specific sample types and instrumentation.

Materials and Reagents

-

This compound (Internal Standard, IS)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Biological sample (e.g., plasma, serum, tissue homogenate)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

Preparation of Internal Standard Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform or a 2:1 (v/v) chloroform:methanol mixture.

-

Store the stock solution at -20°C.

-

Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with isopropanol or the initial mobile phase composition.

Sample Preparation and Lipid Extraction (Folch Method)

-

To 100 µL of plasma or serum in a glass centrifuge tube, add a known amount of the this compound internal standard working solution. The amount should be chosen to be within the linear range of the instrument's detector.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[3]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[3]

-

Incubate the sample at room temperature for 20 minutes.[3]

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.[3]

-

Vortex the mixture for 30 seconds.[3]

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids), an upper aqueous phase, and a protein disk at the interface.[3]

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the extracted lipid phase under a gentle stream of nitrogen gas at 37°C.

-

Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 (v/v) methanol:toluene or isopropanol).[3]

LC-MS/MS Analysis

The following table summarizes typical parameters for the quantitative analysis of triglycerides by LC-MS/MS.

| Parameter | Recommended Setting |

| LC System | UHPLC system |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 60:40 acetonitrile:water with 10 mM ammonium formate |

| Mobile Phase B | 90:10 isopropanol:acetonitrile with 10 mM ammonium formate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55°C |

| Injection Volume | 2-5 µL |

| MS System | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |

| MRM Transitions | Precursor ion ([M+NH4]+) to product ions (neutral loss of fatty acids). Specific transitions need to be optimized. |

Data Analysis and Quantification

-

Integrate the peak areas of the endogenous triglycerides and the this compound internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Prepare a calibration curve by analyzing a series of known concentrations of triglyceride standards spiked with the same constant concentration of the internal standard.

-

Plot the peak area ratio of the standard to the internal standard against the concentration of the standard.

-

Determine the concentration of the endogenous triglycerides in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for triglyceride quantification.

Summary of Quantitative Data